REACTION_CXSMILES
|
P(Cl)(Cl)([Cl:3])=O.[C:6]([NH:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[N:13][CH:14]=[CH:15][C:16]=2O)[N:11]=1)(=[O:8])[CH3:7].CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[C:6]([NH:9][C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[N:13][CH:14]=[CH:15][C:16]=2[Cl:3])[N:11]=1)(=[O:8])[CH3:7]
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Name
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|
Quantity
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6 mL
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Type
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reactant
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Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
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2.4 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=NC2=NC=CC(=C2C=C1)O
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Name
|
|
Quantity
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6 mL
|
Type
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reactant
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Smiles
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CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then heated
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Type
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TEMPERATURE
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Details
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at reflux for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the tolulene was removed by evaporation
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Type
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CUSTOM
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Details
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the residue was partitioned between methylene chloride and aqueous sodium hydrogen carbonate solution
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
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Details
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the solvent was removed by evaporation
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=NC2=NC=CC(=C2C=C1)Cl
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 470 mg | |
YIELD: PERCENTYIELD | 18% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |